Granisetron Core Scaffold: A Clinically Validated Synthetic Intermediate
1-Methyl-1H-indazole-3-carboxamide is the essential core scaffold for synthesizing granisetron, a clinically approved antiemetic drug. Granisetron is synthesized via reaction of 1-methylindazole-3-carboxylic acid chloride (derived from the target compound) with endo-3-amino-9-methyl-9-azabicycle-[3.3.1]-nonane [1]. While the target compound itself is not a 5-HT3 antagonist, its derivative granisetron exhibits a functional IC50 of 17 ± 6 µM in rat forestomach contraction assays . This establishes a direct, high-value synthetic pathway for the target compound that is absent for non-methylated or differently substituted indazole analogs.
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Serves as the immediate precursor to the N1-methylindazole-3-carboxylic acid chloride intermediate, a key building block for granisetron synthesis. |
| Comparator Or Baseline | 1H-indazole-3-carboxamide (CAS 90004-04-9) lacks the N1-methyl group, making it unsuitable for this synthetic route. |
| Quantified Difference | The N1-methyl group is a structural prerequisite for the synthesis of granisetron; its absence precludes this clinically relevant application. |
| Conditions | Synthetic route described in patent US 7071209 B2. |
Why This Matters
This compound is a direct precursor to a marketed drug, offering a defined, high-value synthetic application that unsubstituted analogs cannot match, making it a strategic procurement choice for medicinal chemistry and process research.
- [1] Process for preparing a pharmaceutically active compound (granisetron). US Patent US 7071209 B2. View Source
